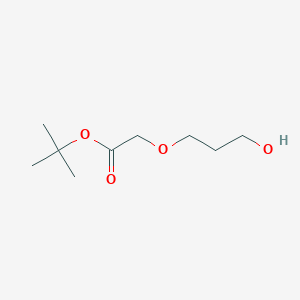
(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring with ethoxy and propoxy groups, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the following steps:
Formation of the substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions, where the chloro, ethoxy, and propoxy groups are introduced onto the benzene ring.
Formation of the propenoic acid moiety: This can be synthesized via the Knoevenagel condensation reaction, where an aldehyde reacts with a malonic acid derivative in the presence of a base to form the propenoic acid structure.
Coupling of the two moieties: The final step involves coupling the substituted phenyl ring with the propenoic acid moiety, typically through a Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include saturated carboxylic acids.
Substitution: Products include various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro, ethoxy, and propoxy groups on the phenyl ring can enhance binding affinity and specificity to these targets. The propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Chloroethane: A simpler compound with a chloro group attached to an ethane backbone.
Triphosgene: A chlorination reagent with multiple chlorine atoms, used in various chemical syntheses.
Uniqueness
(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (ethoxy and propoxy) and electron-withdrawing (chloro) groups on the phenyl ring allows for fine-tuning of its chemical properties and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
757221-40-2 |
|---|---|
Molecular Formula |
C14H17ClO4 |
Molecular Weight |
284.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



